1-(4-Bromophenyl)-1H-imidazole-5-carboxylic acid
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Overview
Description
“1-(4-Bromophenyl)-1H-imidazole-5-carboxylic acid” is likely a compound that contains an imidazole ring, which is a five-membered planar ring, which includes two nitrogen atoms that exhibit resonance stabilization . The compound also contains a carboxylic acid group, which is a functional group consisting of a carbonyl (C=O) and a hydroxyl (O-H), and a bromophenyl group, which is a phenyl ring bonded to a bromine atom .
Synthesis Analysis
While specific synthesis methods for this compound were not found, similar compounds are often synthesized through various organic reactions, including condensation reactions and substitution reactions . The exact method would depend on the starting materials and the specific conditions required .Molecular Structure Analysis
The molecular structure of this compound would likely be determined using spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, as well as X-ray crystallography .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its functional groups. The imidazole ring is aromatic and can participate in electrophilic substitution reactions. The carboxylic acid group can undergo reactions such as esterification and amide formation .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would likely be influenced by its functional groups. For example, the presence of the polar carboxylic acid group could enhance its solubility in polar solvents .Scientific Research Applications
Synthesis of Imidazoles and Coordination Polymers 1-(4-Bromophenyl)-1H-imidazole-5-carboxylic acid is prominently utilized in the synthesis of various imidazole derivatives and coordination polymers. Imidazoles are heterocyclic compounds with a five-membered ring structure that are used in many areas of clinical medicine and pharmacological studies. For instance, the continuous production of Daclatasvir, a prominent NS5A inhibitor, involves the high-temperature/high-pressure continuous flow synthesis of 1H-4-substituted imidazoles from α-bromoacetophenones and carboxylic acids, showcasing the compound's importance in medical advancements (Carneiro et al., 2015).
Additionally, the construction of coordination polymers using multi-carboxylate ligands based on imidazole derivatives demonstrates the compound's significant role in material science. For example, the synthesis of a series of coordination polymers from three imidazole-based multi-carboxylate ligands shows the versatility and coordination abilities of these compounds in creating various structures with potential applications in catalysis, gas storage, and separation technologies (Guo et al., 2013).
Photoluminescent Properties Imidazole derivatives are also investigated for their photoluminescent properties, making them valuable for applications in lighting and display technologies. The synthesis and structural characterization of metal–organic frameworks (MOFs) based on imidazole-based multi-carboxylate ligands have highlighted their promising photoluminescent properties, which could be harnessed in the development of new luminescent materials (Zhou et al., 2016).
Mechanism of Action
Target of Action
Related compounds such as pyrazole derivatives have been shown to exhibit potent antileishmanial and antimalarial activities . These compounds interact with specific targets in the Leishmania and Plasmodium species, which are the causative agents of leishmaniasis and malaria, respectively .
Mode of Action
A molecular simulation study of a related compound showed a desirable fitting pattern in the lmptr1 pocket (active site) characterized by lower binding free energy . This suggests that the compound may interact with its targets in a similar manner, leading to changes in the biological function of the targets.
Biochemical Pathways
Related compounds have been associated with the disruption of free radicals and reactive oxygen species (ros) production, which are crucial for cellular metabolic pathways . This disruption can lead to cellular damage and affect various downstream effects.
Result of Action
Related compounds have been shown to exhibit potent antileishmanial and antimalarial activities . These compounds can inhibit the growth of Leishmania and Plasmodium species, leading to their death .
Action Environment
It is known that the efficacy of similar compounds can be influenced by factors such as temperature, ph, and the presence of other substances .
Safety and Hazards
Future Directions
Biochemical Analysis
Biochemical Properties
It is known that bromophenyl compounds can interact with various enzymes and proteins
Cellular Effects
Similar bromophenyl compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is likely that the compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
Bromophenyl compounds are known to interact with various enzymes and cofactors .
Transport and Distribution
Similar compounds are known to interact with various transporters and binding proteins .
Properties
IUPAC Name |
3-(4-bromophenyl)imidazole-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrN2O2/c11-7-1-3-8(4-2-7)13-6-12-5-9(13)10(14)15/h1-6H,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNNYTZBNNMMZEU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C=NC=C2C(=O)O)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1423706-23-3 |
Source
|
Record name | 1-(4-bromophenyl)-1H-imidazole-5-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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